Methyl 2,4-bis(trifluoromethyl)benzoate
Description
Significance of Fluorinated Aromatic Esters in Organic Synthesis and Beyond
Fluorinated aromatic esters are a class of compounds that have garnered considerable attention in modern chemistry due to the unique properties imparted by fluorine atoms. The introduction of fluorine into an aromatic ring can profoundly alter a molecule's physical, chemical, and biological characteristics. researchgate.net
Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability and increased lipophilicity, properties that are highly desirable in the design of pharmaceuticals and agrochemicals. nih.gov This increased stability can protect a molecule from degradation by metabolic enzymes, thereby extending its biological half-life. Furthermore, the strategic placement of fluorine can influence the acidity and basicity of nearby functional groups, which can be crucial for optimizing a drug candidate's interaction with its biological target.
In the realm of materials science, fluorinated aromatic compounds are integral to the development of high-performance polymers. Fluorinated polyimides, for example, exhibit excellent thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for applications in aerospace and electronics. mdpi.comresearchgate.net The low polarizability of the C-F bond contributes to low dielectric constants, a critical factor for materials used in high-frequency communications. researchgate.net
| Property | Impact of Fluorine Substitution |
|---|---|
| Metabolic Stability | Increased due to the high C-F bond energy. nih.gov |
| Lipophilicity | Generally increased, which can improve membrane permeability. nih.gov |
| Acidity/Basicity (pKa) | Altered due to fluorine's strong inductive electron-withdrawing effect. |
| Binding Affinity | Can be enhanced through new electrostatic or hydrogen bonding interactions. |
| Conformation | Can be influenced, affecting the molecule's overall shape and fit with a target. |
Role of Bis(trifluoromethyl) Substitution in Molecular Design and Function
The trifluoromethyl (-CF₃) group is one of the most significant fluorine-containing substituents used in molecular design. Its properties are distinct from that of a single fluorine atom or a methyl (-CH₃) group. The -CF₃ group is strongly electron-withdrawing due to the cumulative inductive effect of the three fluorine atoms. minia.edu.eg This significantly lowers the electron density of the aromatic ring to which it is attached.
When two trifluoromethyl groups are present on a benzene (B151609) ring, as in Methyl 2,4-bis(trifluoromethyl)benzoate, this electron-withdrawing effect is amplified. Such a substitution pattern renders the aromatic ring highly electron-deficient, which influences its reactivity in chemical reactions, particularly electrophilic aromatic substitution. libretexts.org The presence of ortho- and para-CF₃ groups can create significant steric hindrance and unique electronic environments that can be exploited in synthesis and catalysis. rsc.org
In medicinal chemistry, the -CF₃ group is often used to enhance a drug's efficacy. Its lipophilicity can improve absorption and distribution in the body. Research on bis(trifluoromethyl)phenyl structures has shown their potential in developing novel therapeutics. acs.org The steric bulk and electronic nature of two -CF₃ groups can lead to highly selective binding to target proteins and can block sites of metabolic attack, further increasing a drug's stability and duration of action.
| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing. minia.edu.eg | Weakly electron-donating. |
| Lipophilicity | High | Moderate |
| Steric Size (van der Waals radius) | Larger | Smaller |
| Metabolic Stability | Generally high due to C-F bond strength. | Susceptible to oxidation. |
Overview of Research Trajectories for Benzoate (B1203000) Derivatives in Academic Disciplines
Benzoate derivatives, esters of benzoic acid, are a cornerstone in organic chemistry and find applications across a multitude of scientific disciplines. Their derivatives are widely used as intermediates for the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers. justlonghealth.com
In materials science, benzoate derivatives are investigated for their liquid crystal properties. The rigid structure of the phenyl benzoate core is a common feature in many mesogenic molecules, which are compounds that can form liquid crystal phases. researchgate.net Researchers synthesize and study these derivatives to create new materials for display technologies and optical sensors.
In polymer chemistry, benzoates are used as plasticizers to increase the flexibility and durability of materials like polyvinyl chloride (PVC) and cellulose. justlonghealth.com Benzyl (B1604629) benzoate, for example, is a well-known non-phthalate plasticizer. Furthermore, benzoic acid and its esters can be incorporated into alkyd resins to modify the properties of coatings, improving gloss, hardness, and water resistance. justlonghealth.com The diverse reactivity of the benzoate scaffold ensures its continued relevance in academic and industrial research, from drug discovery programs exploring new anticancer agents to the development of advanced functional materials. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-8(17)6-3-2-5(9(11,12)13)4-7(6)10(14,15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGIYQMLYGKWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596544 | |
| Record name | Methyl 2,4-bis(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50870-31-0 | |
| Record name | Methyl 2,4-bis(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for Methyl 2,4 Bis Trifluoromethyl Benzoate and Its Analogues
Esterification Routes for Methyl 2,4-bis(trifluoromethyl)benzoate
The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of its carboxylic acid precursor, 2,4-bis(trifluoromethyl)benzoic acid. This acid-catalyzed equilibrium reaction involves reacting the carboxylic acid with an excess of methanol (B129727) to favor the formation of the methyl ester.
The reaction is typically carried out by refluxing a solution of 2,4-bis(trifluoromethyl)benzoic acid in methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). oieau.fr The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. oieau.fr
To drive the equilibrium towards the product side and achieve high yields, methanol is often used as the solvent, ensuring it is present in a large excess. Alternatively, the removal of water as it is formed, for instance through azeotropic distillation, can also be employed. While traditional heating under reflux is common, modern variations may utilize microwave irradiation to potentially shorten reaction times, although optimization is crucial. mit.edu
| Parameter | Condition | Purpose |
|---|---|---|
| Carboxylic Acid | 2,4-Bis(trifluoromethyl)benzoic Acid | Substrate |
| Alcohol | Methanol (excess) | Reactant and Solvent |
| Catalyst | Conc. H₂SO₄ or TsOH | Activates carbonyl group |
| Temperature | Reflux | Increases reaction rate |
| Key Feature | Equilibrium Reaction | Requires shifting equilibrium for high yield |
Precursor Synthesis: Strategies for 2,4-Bis(trifluoromethyl)benzoic Acid
The availability of the precursor, 2,4-bis(trifluoromethyl)benzoic acid, is critical for the synthesis of the target ester. The primary strategies for its formation revolve around the regioselective functionalization of the commercially available 1,3-bis(trifluoromethyl)benzene (B1330116).
A key strategy for the synthesis of 2,4-bis(trifluoromethyl)benzoic acid is the regioselective metalation of 1,3-bis(trifluoromethyl)benzene, followed by carboxylation. The two trifluoromethyl groups are strongly electron-withdrawing and direct metalation (lithiation) to the C2 position, which is the acidic proton located between them.
The process involves treating 1,3-bis(trifluoromethyl)benzene with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This deprotonation step generates a highly reactive aryllithium intermediate. This intermediate is then quenched by bubbling carbon dioxide (CO₂) gas through the solution or by adding solid CO₂ (dry ice). The aryllithium species nucleophilically attacks the carbon of CO₂, forming a lithium carboxylate salt. A final aqueous acidic workup protonates the carboxylate to yield the desired 2,4-bis(trifluoromethyl)benzoic acid. nih.gov
An analogous approach involves the formation of a Grignard reagent from a halogenated precursor. For instance, the synthesis of the isomeric 3,5-bis(trifluoromethyl)benzoic acid has been achieved by reacting 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium turnings in THF to form the corresponding Grignard reagent. nih.gov This organometallic intermediate is then carboxylated with CO₂ to produce the benzoic acid derivative. nih.gov This method highlights the general applicability of metalation-carboxylation sequences for preparing trifluoromethyl-substituted benzoic acids.
Advanced Synthetic Protocols for Related Bis(trifluoromethyl)benzoate Structures
Beyond direct esterification, advanced catalytic methods have been developed for the synthesis of related benzoate (B1203000) structures, which can be applied to molecules containing the bis(trifluoromethyl)phenyl moiety. These protocols offer alternative pathways that may tolerate a broader range of functional groups.
Palladium-catalyzed carbonylation reactions provide a powerful route to esters from aryl halides or triflates. nih.gov This methodology could be applied to synthesize this compound starting from a suitable precursor like 1-halo-2,4-bis(trifluoromethyl)benzene. In this process, a palladium(0) catalyst, in the presence of a phosphine (B1218219) ligand, undergoes oxidative addition to the aryl halide. The resulting arylpalladium(II) complex then coordinates a molecule of carbon monoxide (CO), which subsequently inserts into the aryl-palladium bond to form an aroylpalladium(II) complex. Finally, this intermediate reacts with methanol (alcoholysis) to yield the methyl ester product and regenerate the palladium(0) catalyst, completing the catalytic cycle. acs.org
This method is highly versatile, and its efficiency depends on the choice of catalyst, ligand, base, and reaction conditions. It is particularly useful as it avoids the need to pre-form and isolate the carboxylic acid. nih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Oxidative Addition | Pd(0) catalyst adds to the aryl halide. | Aryl-Pd(II)-Halide Complex |
| 2. CO Insertion | Carbon monoxide inserts into the Aryl-Pd bond. | Aroyl-Pd(II)-Halide Complex |
| 3. Alcoholysis | Methanol attacks the aroyl complex. | - |
| 4. Reductive Elimination | The ester product is released and Pd(0) is regenerated. | - |
Benzoate esters containing trifluoromethyl groups can serve as precursors in tandem reactions for the construction of more complex heterocyclic systems. One notable example is the synthesis of isocoumarins, which are privileged heterocyclic cores in various natural products. acs.org A catalyst-free sequence has been developed starting from 2-ethynylbenzoates. acs.org
In this strategy, a methyl 2-ethynylbenzoate derivative reacts with a source of Tf₂C=CH₂ (where Tf is the triflyl group) in acetonitrile. acs.org The reaction proceeds via an initial intermolecular nucleophilic attack of the alkyne's triple bond, followed by a concomitant 6-endo-dig heterocyclization. acs.org The ester group of the benzoate participates directly in the ring-closing step, leading to the formation of a functionalized isocoumarin (B1212949) ring system. The efficiency and outcome of this cascade are highly dependent on the electronic nature of the substituents on the benzoate and the alkyne. acs.org Although this example uses a bis(triflyl) reagent rather than forming a bis(trifluoromethyl) product, it demonstrates how benzoate structures can be key components in annulation strategies to build heterocycles.
The ester functional group in this compound can undergo hydrolysis back to the parent carboxylic acid and methanol under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is typically irreversible and proceeds via nucleophilic acyl substitution. libretexts.org A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group. In the basic medium, the resulting carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. operachem.com Subsequent acidification is required to isolate the 2,4-bis(trifluoromethyl)benzoic acid. Studies on related compounds like methyl p-trifluoromethylbenzoate show that hydrolysis can be achieved quantitatively using dilute potassium hydroxide solution at high temperatures (200–300 °C). rsc.org
Acid-catalyzed hydrolysis is the reverse of the Fischer esterification. The reaction is an equilibrium process, and to favor hydrolysis, a large excess of water is typically used. oieau.fr
Alcoholysis, or transesterification, is a process where the methoxy (B1213986) group of the ester is exchanged for a different alkoxy group. This is typically achieved by reacting this compound with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst. This equilibrium-driven reaction is useful for synthesizing a variety of other 2,4-bis(trifluoromethyl)benzoate esters.
Considerations for Industrial Production and Process Efficiency
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of several critical factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. Key considerations revolve around the choice of synthetic route, catalyst systems, reaction conditions, and downstream processing.
The primary industrial route to this compound involves the esterification of 2,4-bis(trifluoromethyl)benzoic acid with methanol. The efficiency of this process is highly dependent on the catalyst employed. While traditional mineral acids like sulfuric acid can be used, their corrosive nature, difficulty in separation, and generation of aqueous waste present significant challenges for large-scale operations. mdpi.comresearchgate.net Consequently, research has focused on developing heterogeneous solid acid catalysts that are easily recoverable, reusable, and less corrosive. mdpi.com
Catalyst Selection and Optimization
The selection of a catalyst is paramount for optimizing reaction efficiency. Heterogeneous catalysts, such as solid acids, are advantageous for industrial applications because they simplify product purification and catalyst recycling, thereby reducing waste and operational costs. mdpi.com Studies on analogous fluorinated benzoic acids have shown that metal-organic frameworks (MOFs) and solid acids like sulfated zirconia or titania can effectively catalyze esterification reactions. mdpi.comrsc.org
For instance, research on the esterification of various substituted benzoic acids has demonstrated the effectiveness of a titanium-zirconium solid acid catalyst. mdpi.com This type of catalyst offers good activity and can be used without requiring additional auxiliary acids, which simplifies the process. mdpi.com Another study highlighted the use of the MOF catalyst UiO-66-NH2 for the methyl esterification of fluorinated aromatic carboxylic acids, which significantly reduced reaction times compared to traditional methods. rsc.orgrsc.org The reusability of such catalysts is a key factor in improving process mass intensity (PMI), a metric used to evaluate the greenness of a chemical process.
| Catalyst System | Key Advantages for Industrial Scale | Potential Challenges | Relevant Findings |
|---|---|---|---|
| Mineral Acids (e.g., H₂SO₄) | Low cost, high reactivity. | Corrosion, difficult to separate, waste generation. mdpi.comresearchgate.net | Traditionally used but being replaced by greener alternatives. |
| Solid Acids (e.g., Zr/Ti oxides) | Reusable, easily separated, less corrosive. mdpi.com | May have lower activity than mineral acids, potential for leaching. | Effective for esterification of benzoic acids with various functional groups without auxiliary acids. mdpi.com |
| Metal-Organic Frameworks (e.g., UiO-66-NH₂) | High catalytic activity, reduced reaction times. rsc.org | Higher initial cost, stability under prolonged industrial conditions. | Demonstrated a 58% reduction in reaction time for fluorinated benzoic acids. rsc.org |
Process Parameter Optimization
Beyond catalyst selection, optimizing reaction parameters is crucial for maximizing yield and throughput while minimizing energy consumption. Key parameters for the esterification of 2,4-bis(trifluoromethyl)benzoic acid include:
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition, particularly with thermally sensitive trifluoromethyl groups. The optimal temperature must balance reaction speed with product purity and energy costs.
Reactant Ratio: Using an excess of methanol can shift the reaction equilibrium towards the product side, increasing the conversion of the carboxylic acid. However, this necessitates a robust methanol recovery and recycling system to maintain process efficiency and control costs.
Water Removal: As esterification is a reversible reaction that produces water, its continuous removal (e.g., through azeotropic distillation) is essential to drive the reaction to completion and achieve high yields.
Pressure: While many esterification reactions are conducted at atmospheric pressure, adjusting the pressure can be a tool to control reaction temperature and facilitate the removal of water.
Downstream Processing and Purification
The efficiency of an industrial process is also heavily influenced by the ease of product purification. The goal is to obtain this compound at the desired purity with minimal product loss and waste generation.
Separation: If a heterogeneous catalyst is used, it can be removed by simple filtration. mdpi.com Subsequent steps involve removing excess methanol, typically through distillation.
Purification: The crude product may require further purification to remove unreacted starting materials and any byproducts. Industrial-scale purification methods like vacuum distillation or crystallization are preferred over chromatographic methods, which are generally not economically viable for large quantities. chemrxiv.org
Waste Management: A significant consideration is the management of waste streams. The use of recyclable catalysts and the recovery of excess reactants like methanol are central to developing a green and efficient process. dergipark.org.tr
Challenges in Handling Fluorinated Compounds
| Factor | Consideration for Process Efficiency | Industrial Approach |
|---|---|---|
| Raw Materials | Cost and availability of 2,4-bis(trifluoromethyl)benzoic acid and methanol. | Secure stable supply chains; implement efficient methanol recovery and recycling. google.com |
| Reaction Conditions | Balancing reaction rate, yield, and energy consumption. | Optimize temperature, pressure, and reactant ratios; implement continuous water removal. |
| Catalyst | Activity, reusability, and ease of separation. | Employ heterogeneous solid acid catalysts for simplified workup and reduced waste. mdpi.com |
| Purification | Achieving high purity with minimal product loss. | Utilize scalable methods like vacuum distillation or crystallization. chemrxiv.org |
| Waste Reduction | Minimizing environmental impact and disposal costs. | Maximize catalyst recycling and solvent recovery to improve Process Mass Intensity (PMI). |
Chemical Reactivity and Mechanistic Investigations of Methyl 2,4 Bis Trifluoromethyl Benzoate Derivatives
Reactions Involving Trifluoromethylated Aromatic Systems
The aromatic ring of methyl 2,4-bis(trifluoromethyl)benzoate is heavily influenced by the presence of two trifluoromethyl (-CF₃) groups. These groups are powerful electron-withdrawing substituents, which significantly decreases the electron density of the benzene (B151609) ring. This deactivation makes the ring much less susceptible to electrophilic aromatic substitution (EAS) compared to benzene or activated derivatives. ualberta.caleah4sci.com Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. wikipedia.orgacs.org
In a typical SNAr mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups, like the two -CF₃ groups in this compound, is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. youtube.com For the reaction to proceed, a good leaving group, such as a halide, must be present at a position activated by the withdrawing groups (ortho or para). wikipedia.orglibretexts.org Therefore, derivatives like methyl 5-chloro-2,4-bis(trifluoromethyl)benzoate would be expected to readily undergo substitution of the chlorine atom by various nucleophiles.
Ester Group Transformations and Derivatization
The methyl ester group of this compound can undergo typical transformations, although its reactivity is modulated by the electronic effects of the trifluoromethylated ring.
Standard derivatization reactions include:
Hydrolysis: The ester can be hydrolyzed to the corresponding 2,4-bis(trifluoromethyl)benzoic acid under basic or acidic conditions. High-temperature reactions with dilute alkaline solutions have been shown to be effective for the saponification of substituted methyl benzoates. rsc.org For sterically hindered esters, the reaction may proceed via a bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2 mechanism), where the nucleophile attacks the methyl carbon instead of the carbonyl carbon. stackexchange.com
Amidation: Reaction with amines can produce the corresponding amides. This transformation is fundamental in the synthesis of a wide range of chemical entities.
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.
The electron-withdrawing trifluoromethyl groups make the carbonyl carbon of the ester more electrophilic, which can enhance the rate of nucleophilic acyl substitution reactions.
The ester functionality can be selectively reduced to the corresponding primary alcohol, (2,4-bis(trifluoromethyl)phenyl)methanol. This transformation is a valuable step in organic synthesis, converting an ester into a versatile alcohol functional group.
Catalytic hydrogenation is a common method for this reduction. While specific studies on this compound are not prevalent, analogous reductions of methyl benzoates to benzyl (B1604629) alcohol have been achieved using various catalytic systems. researchgate.net For instance, copper-based catalysts like Cu/ZnO/Al₂O₃ have demonstrated high conversion rates and selectivity for the hydrogenation of methyl benzoate (B1203000) to benzyl alcohol under high pressure and temperature. researchgate.net Manganese-based catalysts have also been explored for the gas-phase hydrogenation of methyl benzoate. mdpi.com The reduction of methyl 4-(trifluoromethyl)benzoate has also been reported. sigmaaldrich.com
| Catalyst | Substrate | Product | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Cu/ZnO/Al₂O₃ | Methyl Benzoate | Benzyl Alcohol | 433.2 K, 7 MPa H₂ | 93.9% Conversion | researchgate.net |
| Cu-Cu₂O-CeO₂ | Methyl Benzoate | Benzyl Alcohol | Not specified | 93.7% Conversion | researchgate.net |
| Manganese-based | Methyl Benzoate | Benzaldehyde | Gas-phase, 360-420 °C | High performance | mdpi.com |
| MoO₂Cl₂ | Methyl 4-(trifluoromethyl)benzoate | (4-(Trifluoromethyl)phenyl)methanol | Reported | Not specified | sigmaaldrich.com |
Role as Reagents in Complex Organic Synthesis
This compound and its derivatives serve as building blocks for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into larger, more complex molecules, which is of interest in medicinal chemistry and materials science.
While certain trifluoromethyl benzoates (TFBz) have been developed as versatile, shelf-stable reagents for trifluoromethoxylation, this capability is not specifically documented for this compound. dicp.ac.cnnih.govfigshare.com The documented TFBz reagents are designed to release a trifluoromethoxide anion (CF₃O⁻) upon activation with a fluoride (B91410) source. dicp.ac.cndiscoveroakwoodchemical.com This process allows for the introduction of the trifluoromethoxy group into various organic molecules, such as through the trifluoromethoxylation-halogenation of arynes or nucleophilic substitution of alkyl halides. dicp.ac.cnfigshare.com The utility of this specific bis(trifluoromethyl) derivative in a similar capacity has not been established in the reviewed literature.
The electron-deficient nature of the aromatic ring in this compound suggests potential participation in cycloaddition reactions, either as a dienophile or as part of a more complex substrate. For instance, related trifluoromethylated compounds are known to engage in [3+2] cycloaddition reactions to form various five-membered heterocyclic rings. rsc.orgresearchgate.net The synthesis of trifluoromethyl-substituted pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines has been achieved through the condensation of trifluoromethylated enones with bidentate nucleophiles. researchgate.net
Derivatives of methyl benzoate, such as 2-ethynylbenzoates, can undergo intramolecular oxycyclization reactions to form isocoumarins. acs.org The electronic nature of substituents on the benzoate ring plays a critical role in these transformations; electron-withdrawing groups can influence the reaction pathway and yield. acs.org While direct examples involving this compound are scarce, its strong electron-withdrawing character would undoubtedly have a significant impact on the feasibility and outcome of such cyclization reactions.
Electronic Effects and Structure-Reactivity Relationships
The chemical behavior of this compound is dictated by the potent electronic effects of the two trifluoromethyl groups.
Inductive Effect (-I): The high electronegativity of the fluorine atoms results in a strong inductive withdrawal of electron density from the aromatic ring through the sigma bonds. This effect is a primary contributor to the deactivation of the ring towards electrophilic attack and its activation towards nucleophilic attack. ualberta.ca
Resonance/Mesomeric Effect: The -CF₃ group is generally considered to be electron-withdrawing by resonance (a -M effect), further reducing the electron density on the aromatic ring, particularly at the ortho and para positions. ualberta.ca
These combined effects lead to several key structure-reactivity relationships:
Aromatic Ring Reactivity: The ring is strongly deactivated for electrophilic substitutions (like nitration or Friedel-Crafts reactions), which would require harsh conditions and would be directed to the meta position (position 5) relative to both -CF₃ groups. libretexts.org Conversely, the ring is highly activated for SNAr reactions at positions bearing a leaving group.
Ester Group Reactivity: The electron withdrawal by the ring enhances the electrophilicity of the ester's carbonyl carbon. This makes the ester group more susceptible to attack by nucleophiles compared to methyl benzoate itself.
Acidity of Benzoic Acid Derivative: The corresponding 2,4-bis(trifluoromethyl)benzoic acid is a significantly stronger acid than benzoic acid. The electron-withdrawing groups stabilize the resulting carboxylate anion, favoring dissociation of the proton.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,4 Bis Trifluoromethyl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Distinction and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and in the case of Methyl 2,4-bis(trifluoromethyl)benzoate, it provides definitive information for distinguishing between its potential positional isomers and understanding its conformational preferences in solution. While specific spectral data for this compound is not widely published, a detailed analysis can be inferred from the well-documented spectra of its monosubstituted analogs, Methyl 2-(trifluoromethyl)benzoate and Methyl 4-(trifluoromethyl)benzoate.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would display a complex splitting pattern due to the presence of two trifluoromethyl groups, which are strong electron-withdrawing groups, and the ester functionality. The chemical shifts of the aromatic protons would be downfield due to the deshielding effects of the trifluoromethyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to resonate at a characteristic downfield chemical shift. The aromatic carbons will show distinct signals, with those directly attached to the trifluoromethyl groups exhibiting quartet splitting due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, two distinct singlets would be expected in the ¹⁹F NMR spectrum, corresponding to the two trifluoromethyl groups at the 2- and 4-positions, assuming no significant through-space coupling. The chemical shifts of these signals would be characteristic of trifluoromethyl groups attached to an aromatic ring.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (Aromatic) | 7.5 - 8.5 | m | J(H,H), J(H,F) |
| ¹H (Methyl) | ~3.9 | s | |
| ¹³C (C=O) | ~165 | s | |
| ¹³C (Aromatic) | 120 - 140 | m, q | J(C,F) |
| ¹³C (Methyl) | ~53 | s | |
| ¹⁹F (2-CF₃) | -60 to -65 | s | |
| ¹⁹F (4-CF₃) | -60 to -65 | s |
Note: The predicted data is based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of this compound.
FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl groups will give rise to very strong and characteristic absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.
FT-Raman Spectroscopy: The FT-Raman spectrum will complement the FT-IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-CF₃ bonds may also be observable. The carbonyl stretching vibration is typically weaker in the Raman spectrum compared to the FT-IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | >3000 | FT-IR, FT-Raman |
| C=O Stretch (Ester) | 1720-1740 | FT-IR |
| Aromatic C=C Stretch | 1450-1600 | FT-IR, FT-Raman |
| C-F Stretch (CF₃) | 1100-1300 | FT-IR |
| C-O Stretch (Ester) | 1000-1300 | FT-IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of a substituted benzene (B151609) ring. The presence of the ester and trifluoromethyl groups, which are auxochromes and can influence the electronic distribution, will affect the position and intensity of these absorption bands. The primary absorption bands are expected to be due to π → π* transitions within the aromatic ring. The exact wavelength of maximum absorption (λ_max) would need to be determined experimentally.
Mass Spectrometry Techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix Applications
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragmentation of the trifluoromethyl groups.
While there is no specific literature on the use of this compound as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, its aromatic nature and potential for UV absorption suggest it could theoretically function as a MALDI matrix for the analysis of certain analytes. The effectiveness of a MALDI matrix depends on its ability to absorb laser energy and co-crystallize with the analyte.
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related trifluoromethylated aromatic compounds allows for a discussion of its likely solid-state features. rsc.orgrsc.org
Conformational Preferences and Dihedral Angle Analysis
The conformation of this compound in the solid state would be influenced by the steric and electronic interactions between the ester group and the two trifluoromethyl groups. The dihedral angle between the plane of the ester group and the benzene ring is a key conformational parameter. In many substituted benzoates, this angle is non-zero to alleviate steric strain. The bulky trifluoromethyl groups at the ortho and para positions would likely induce a significant twist in the ester group relative to the aromatic ring. Computational studies on related molecules have shown that trifluoromethylation can influence conformational preferences. beilstein-journals.org
Computational and Theoretical Investigations of Methyl 2,4 Bis Trifluoromethyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. nih.govsemanticscholar.org For Methyl 2,4-bis(trifluoromethyl)benzoate, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) by finding the minimum energy state. These calculations reveal critical information about bond lengths, bond angles, and dihedral angles. The presence of two bulky and highly electronegative trifluoromethyl (-CF3) groups and a methyl ester (-COOCH3) group on the benzene (B151609) ring creates significant steric and electronic effects that dictate the molecule's final geometry. DFT provides the foundational data upon which other theoretical analyses, such as vibrational frequencies and molecular orbital properties, are built. semanticscholar.org
Following geometric optimization, DFT calculations can predict the harmonic vibrational frequencies of this compound. These theoretical frequencies correspond to the fundamental modes of molecular vibration, which are experimentally observable using Infrared (IR) and Raman spectroscopy. researchgate.net Comparing the calculated vibrational spectra with experimental data allows for the precise assignment of specific spectral bands to particular molecular motions, such as C-F stretches, C=O stretches of the ester group, and aromatic ring vibrations. researchgate.net While calculations often overestimate frequencies due to the harmonic approximation, they can be aligned with experimental values using scaling factors, providing a high degree of confidence in the structural analysis. scielo.org.mx
Table 1: Illustrative Predicted Vibrational Frequencies for this compound Note: This table is illustrative, based on characteristic frequencies for similar functional groups, as specific published data for this molecule is not available.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group Assignment |
| C-H Stretch (Aromatic) | 3100-3000 | Benzene Ring |
| C-H Stretch (Methyl) | 3000-2850 | -OCH₃ |
| C=O Stretch | 1730-1715 | Ester Carbonyl |
| C=C Stretch | 1600-1450 | Aromatic Ring |
| C-F Stretch | 1350-1100 | Trifluoromethyl (-CF₃) |
| C-O Stretch | 1300-1200 | Ester |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the FMO analysis would likely show that the HOMO is distributed over the benzene ring and the ester oxygen atoms. In contrast, the LUMO is expected to be localized more significantly across the aromatic ring and the carbon atoms of the trifluoromethyl groups, a consequence of the powerful electron-withdrawing nature of the -CF3 groups. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
Table 2: Illustrative Frontier Molecular Orbital Properties Note: This table presents hypothetical energy values to illustrate the concept, as specific published data for this molecule is not available.
| Property | Illustrative Value | Significance |
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic distribution on the surface of a molecule. nih.gov It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas that are attractive to nucleophiles. researchgate.netresearchgate.net
For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the ester carbonyl group, making this a primary site for electrophilic interaction. The hydrogen atoms of the methyl group and the regions near the highly electronegative fluorine atoms would exhibit positive potential, indicating them as sites for potential nucleophilic interaction. nih.gov
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Bonding Characteristics
Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. q-chem.comsci-hub.se This method provides detailed insights into charge distribution (natural atomic charges), hybridization, and the stabilizing effects of electron delocalization. wisc.edu
Studies on Electronic Effects in Coordination Complexes
The electronic properties of this compound make its corresponding carboxylate, 2,4-bis(trifluoromethyl)benzoate, an interesting ligand in coordination chemistry. The two -CF3 groups are powerful inductive electron-withdrawing groups. When this ligand coordinates to a metal center, it significantly reduces the electron density on the metal. This electronic effect can modulate the redox potential, reactivity, and catalytic activity of the resulting metal complex. iucr.org
Studies on related ligands, such as 3,5-bis(trifluoromethyl)benzoate (B8306798), have shown their ability to form complex coordination polymers and heterometallic rings. nih.govacs.org By analogy, the 2,4-bis(trifluoromethyl)benzoate ligand would be expected to act as a bridging ligand, forming stable paddlewheel or chain structures with transition metals. The steric bulk and strong electronic demand of the ligand would influence the final geometry and properties of these coordination compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal and agrochemical research to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.netlibretexts.org Although specific QSAR models focused solely on this compound are not documented, this compound and its derivatives would be valuable components in larger datasets for building such models.
In a QSAR study, various molecular descriptors for this compound would be calculated. These descriptors fall into several categories:
Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: Log P (partition coefficient), a measure of lipophilicity.
Topological: Indices that describe molecular branching and connectivity.
These descriptors would then be used to build a mathematical model that predicts the activity of new, unsynthesized compounds. nih.govnih.gov Given the presence of the trifluoromethyl groups, which are known to enhance membrane permeability and metabolic stability, this compound is a relevant scaffold for designing new bioactive molecules. ucl.ac.uk
Applications of Methyl 2,4 Bis Trifluoromethyl Benzoate in Advanced Materials Science
Role as a Monomer or Component in Polymer Synthesis
While specific examples detailing the use of Methyl 2,4-bis(trifluoromethyl)benzoate as a direct monomer in polymerization are not extensively documented in publicly available research, its chemical structure suggests potential applications. As an ester, it can be hydrolyzed to 2,4-bis(trifluoromethyl)benzoic acid, which can then serve as a monomer for creating specialized polyesters, polyamides, or other condensation polymers.
The incorporation of bis(trifluoromethyl)phenylene units into a polymer backbone is a known strategy for enhancing material properties. Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and specific optical and electronic characteristics. For instance, conventional polymers like poly(methyl methacrylate) (PMMA) are synthesized through various methods, including free radical or controlled polymerization, to achieve high molecular weights for desirable mechanical properties. nih.gov The integration of fluorinated monomers, such as a derivative of this compound, could be a pathway to novel ABA-type triblock copolymers or other advanced polymer architectures with tailored functionalities. mdpi.com
Application as a Matrix in Mass Spectrometry Techniques
In the field of mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), the choice of matrix is critical for the successful analysis of large, nonvolatile molecules like proteins and polymers. nih.gov A suitable matrix must absorb laser energy efficiently, co-crystallize with the analyte, and facilitate a "soft" ionization process. nih.gov
Benzoic acid derivatives, such as 2,5-dihydroxybenzoic acid (DHB), are commonly used as MALDI matrices. nih.govnih.gov These molecules possess a chromophore (the benzene (B151609) ring) that absorbs UV laser light, are stable under high vacuum, and can transfer protons to the analyte, enabling its ionization. nih.gov
Although the direct use of this compound as a MALDI matrix is not prominently reported, its structure aligns with the fundamental requirements. The aromatic ring can absorb UV radiation, and its ability to form a uniform, crystalline sample with an analyte could be investigated. The trifluoromethyl groups would significantly alter its sublimation properties and its interaction with analytes compared to non-fluorinated analogues, which could potentially offer advantages for specific classes of compounds. The performance of a matrix is often empirical, and novel compounds are continuously explored to improve sensitivity, reduce background interference, and enhance resolution for different types of analytes. researchgate.netmdpi.com
Formation of Coordination Polymers and Supramolecular Architectures
The carboxylate derivatives of this compound, specifically bis(trifluoromethyl)benzoate anions, are highly effective ligands for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org These materials are built from metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional networks with potential applications in gas storage, catalysis, and sensing. sibran.ru The geometry and electronic properties of the ligand play a crucial role in determining the final structure and function of the resulting framework. mdpi.com
The bis(trifluoromethyl)benzoate ligand is a valuable component in the design of functional metal-organic materials. researchgate.net Its key features include:
Rigidity: The rigid nature of the benzoate (B1203000) backbone provides predictability in the assembly of frameworks.
Coordination Modes: The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate bridging, chelating), allowing for the formation of diverse structural motifs, such as the binuclear "paddlewheel" units or ladder-like chains. scispace.comacs.org
Electron-Withdrawing Effects: The two -CF3 groups are strongly electron-withdrawing, which modulates the electronic properties of the ligand and the resulting metal complex. This can influence the catalytic activity or photoluminescent properties of the material.
Fluorine Interactions: The fluorine atoms can participate in non-covalent interactions, such as F···F and C–H···F contacts, which help to stabilize the crystal packing of the coordination polymers. acs.org
Research has utilized the structural isomer 3,5-bis(trifluoromethyl)benzoate (B8306798) (TFMBz) to synthesize a variety of cobalt(II) and chromium(III) complexes. acs.orgnih.gov In one example, a binuclear cobalt precursor, [Co₂(H₂O)(TFMBz)₄(py)₄], was used as a soluble node for reacting with other linkers, demonstrating the utility of this ligand in a building-block approach to CP synthesis. acs.org
Supramolecular isomerism, where compounds have the same chemical composition but different crystalline structures, is a fascinating phenomenon in coordination chemistry. The choice of solvent during crystallization can play a decisive role in dictating which isomer is formed. rsc.org
A compelling example of this is seen in the reaction of a cobalt(II) precursor containing 3,5-bis(trifluoromethyl)benzoate (TFMBz) with the linker 4,4′-bipyridine (bpy). scispace.comicmab.esacs.org Depending on the solvent used for precipitation, four different coordination polymer isomers with the same stoichiometry ([Co(TFMBz)₂(bpy)]) were isolated. scispace.com This highlights how subtle differences in solvent polarity can direct the self-assembly process to create distinct architectures from the same set of building blocks. acs.org
Three of the isomers consist of similar ladder-like chains built from binuclear Co₂(TFMBz)₄ nodes, but they differ in how these chains pack together in the crystal lattice. icmab.es This variation in packing leads to significant differences in the material's porosity. A fourth isomer, formed in a highly polar solvent, adopts a completely different 2D network structure where all carboxylate groups act as bridging ligands. acs.orgicmab.es
Table 1: Supramolecular Isomers of [Co(TFMBz)₂(bpy)] Synthesized in Different Solvents Data sourced from Crystal Growth & Design. scispace.comacs.orgicmab.es
| Isomer Designation | Synthesis Solvent(s) | Structural Motif | Porosity | Resulting Surface Area (N₂) |
| 2 | Supercritical CO₂, Heptane, Acetonitrile, n-butyl acetate | Ladder chains, different packing | Microporous with gate-opening effect | 330 m²/g |
| 3 | Ethoxyethanol | Ladder chains, different packing | Porous | 230 m²/g |
| 4 | Acetone | Ladder chains, different packing | Non-interconnected voids | Not specified as porous |
| 5 | Water | 2D network of interlinked chains | Non-porous | Non-porous |
Development of Fluorinated Organic Electronic Materials
Fluorination is a powerful strategy in the design of organic materials for electronic applications, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The introduction of fluorine atoms or trifluoromethyl groups onto a conjugated organic molecule can profoundly alter its electronic properties and solid-state organization. rsc.org
Key effects of fluorination relevant to electronic materials include:
Lowering of HOMO/LUMO Energy Levels: The strong inductive effect of fluorine lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can facilitate electron injection from electrodes and enhance the material's stability against oxidative degradation. rsc.org
Influencing Molecular Packing: Non-covalent interactions involving fluorine (C–H···F) can influence the intermolecular arrangement in the solid state. A well-ordered π-stacking arrangement is crucial for efficient charge transport, and fluorination can be used to promote such packing, potentially enhancing charge carrier mobility. rsc.org
N-type or Ambipolar Conduction: By significantly lowering the LUMO level, fluorination can switch a material's behavior from p-type (hole-transporting) to n-type (electron-transporting) or ambipolar (transporting both holes and electrons). rsc.org
While this compound itself is not a conjugated electronic material, it serves as a valuable building block. Derivatives of this compound can be incorporated into larger conjugated systems to leverage the benefits of heavy fluorination, aiming to create new high-performance organic semiconductors.
Applications of Methyl 2,4 Bis Trifluoromethyl Benzoate in Medicinal Chemistry Research
Synthetic Intermediate for Diverse Pharmaceutical Compounds
The chemical structure of Methyl 2,4-bis(trifluoromethyl)benzoate makes it an attractive starting material for creating a wide range of pharmaceutical compounds. The ester functional group can be readily modified through reactions such as hydrolysis, amidation, or reduction, while the bis(trifluoromethyl)phenyl core provides a stable and lipophilic backbone. This allows for the systematic development of new chemical entities with potential therapeutic applications.
While direct synthesis pathways originating from this compound are proprietary or still emerging in literature, the utility of closely related analogues as precursors for neuroleptics and antidepressants is well-documented. For instance, a key starting material for the synthesis of Flupentixol, a well-established neuroleptic agent used in the treatment of anxiety and depression, is Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. nih.gov This compound, which features a single trifluoromethyl group, undergoes a series of reactions to form the core thioxanthene (B1196266) structure of the final drug. nih.gov
The established synthetic route for Flupentixol highlights the importance of trifluoromethyl-substituted benzoates in constructing the foundational scaffolds of complex central nervous system (CNS) drugs. nih.gov By analogy, this compound represents a next-generation precursor for novel analogues. The presence of a second trifluoromethyl group could be leveraged by medicinal chemists to develop new neuroleptic or antidepressant candidates with modulated potencies and pharmacokinetic profiles. General metal-catalyzed reactions are a common strategy in the synthesis of various antidepressant molecules. rsc.orgnih.gov
Table 1: Example of a Trifluoromethylated Benzoate (B1203000) as a Pharmaceutical Precursor
| Precursor Compound | Resulting Drug Class | Example Drug | Key Structural Feature from Precursor |
| Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate | Neuroleptic / Antidepressant | Flupentixol | Trifluoromethyl-thioxanthene core |
This compound serves as a valuable starting point for the synthesis of novel kinase inhibitors and receptor antagonists. The bis(trifluoromethyl)phenyl moiety can be incorporated into larger molecules designed to fit into the active sites of specific enzymes or receptors. For example, research has shown that replacing a trifluoromethyl group in a glucocorticoid receptor ligand can alter its function from an agonist to an antagonist, demonstrating the critical role of this functional group in modulating receptor activity. ebi.ac.uk The synthesis of highly substituted dibenzo[b,f]azocines has led to the identification of compounds that inhibit protein kinase A activity, showcasing the potential for complex heterocyclic systems in this area. nih.gov The use of this precursor allows researchers to explore new chemical space and potentially develop inhibitors with increased potency, selectivity, and improved metabolic stability.
Design of Bioactive Fluorinated Molecules
The deliberate incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry. acs.org The trifluoromethyl group, in particular, is favored for its ability to significantly alter a molecule's properties in beneficial ways. This compound is an exemplary reagent for introducing not one, but two of these powerful groups onto an aromatic scaffold.
The two trifluoromethyl groups on the this compound scaffold profoundly influence the physicochemical properties of any derivative molecule, primarily its lipophilicity and metabolic stability. nih.govresearchgate.net
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. mdpi.com This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes, particularly cytochrome P450 oxidases. nih.gov Introducing two CF₃ groups can protect the aromatic ring from oxidative metabolism, a common strategy to increase a drug's half-life and reduce its required dose. mdpi.com This enhanced stability is a key reason for the prevalence of trifluoromethylated compounds in pharmaceuticals. researchgate.net
Table 2: Physicochemical Properties of the Trifluoromethyl Group
| Property | Comparison (CF₃ vs. H) | Implication in Drug Design |
| Hansch Lipophilicity Parameter (π) | +0.88 | Increased lipophilicity, improved membrane permeability. mdpi.com |
| Bond Dissociation Energy (C-F vs. C-H) | ~485 kJ/mol vs. ~414 kJ/mol | Enhanced metabolic stability, blocks oxidative metabolism. mdpi.com |
| Electronegativity | Strongly electron-withdrawing | Modulates pKa of nearby groups, influences binding interactions. mdpi.com |
| Steric Size (Van der Waals radius) | Bioisosteric to chlorine and similar to a methyl group | Can replace other groups to fine-tune steric fit in a binding site. mdpi.com |
Computational Studies in Drug Discovery and Design
Computational methods are indispensable tools in modern drug discovery, allowing for the rapid screening of virtual libraries and providing deep insights into the molecular interactions that govern a drug's efficacy. Molecules derived from this compound are well-suited for such in silico analysis.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is crucial for understanding the binding mode and affinity of potential drug candidates. Derivatives of this compound are frequently analyzed using this approach to understand how the bis(trifluoromethyl)phenyl moiety interacts with the active site of a receptor or enzyme.
Applications of Methyl 2,4 Bis Trifluoromethyl Benzoate in Agrochemical Research
Synthetic Intermediate for Agrochemical Active Ingredients
In organic synthesis, compounds like Methyl 2,4-bis(trifluoromethyl)benzoate are considered key intermediates. chemimpex.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In the context of agrochemical manufacturing, intermediates are crucial for building the complex molecular architectures of modern pesticides. While specific, commercialized active ingredients directly derived from this compound are not extensively detailed in publicly available literature, its structural features make it an ideal precursor for various classes of agrochemicals.
The reactivity of this compound is centered on the methyl ester functional group. This group can undergo several fundamental chemical transformations to create more complex molecules:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-bis(trifluoromethyl)benzoic acid. This acid can then be coupled with various amines or alcohols to form amides or other esters, which are common structures in fungicides and herbicides.
Amidation: The ester can be directly converted into an amide by reacting it with an appropriate amine. This is a common strategy for synthesizing insecticidal diamides.
Reduction: The ester can be reduced to form [2,4-bis(trifluoromethyl)phenyl]methanol, providing a different functional group for further synthetic modifications. habitablefuture.org
This versatility allows chemists to incorporate the 2,4-bis(trifluoromethyl)phenyl moiety into a larger molecular scaffold. This is analogous to how other benzoate (B1203000) derivatives, such as Methyl 2-(sulfamoylmethyl)benzoate, serve as critical intermediates in the production of herbicides like bensulfuron-methyl. nbinno.com Similarly, other trifluoromethylated benzoate compounds are known intermediates for important pesticides. google.com The 2,4-bis(trifluoromethyl)phenylboronic acid, a closely related compound, is also noted for its utility in synthesizing agrochemicals through cross-coupling reactions. chemimpex.com
Design of Fluorinated Agrochemical Compounds with Modified Properties
The introduction of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, into active ingredients is a widely used strategy in modern agrochemical design. researchgate.net The trifluoromethyl group is a strong electron-withdrawing group that can significantly alter a molecule's properties. nih.gov Incorporating the 2,4-bis(trifluoromethyl)phenyl substructure from this compound into a potential pesticide is a deliberate design choice to modify and enhance its performance.
The key property modifications achieved by including one or more -CF3 groups are outlined in the table below.
| Property Modified | Effect of Trifluoromethyl (-CF3) Groups | Reference |
| Lipophilicity | Increases the molecule's affinity for lipids, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. | researchgate.net |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes in the target pest or the environment. This can lead to longer residual activity. | researchgate.net |
| Binding Affinity | The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the entire molecule, potentially leading to stronger binding to the target enzyme or receptor site in the pest. | nih.gov |
| Bioavailability | By fine-tuning lipophilicity and stability, the uptake, transport, and overall bioavailability of the agrochemical in the target organism can be optimized. | researchgate.net |
Research into structure-activity relationships has consistently shown that the strategic placement of trifluoromethyl groups on an aromatic ring can lead to significant improvements in insecticidal or herbicidal activity. nih.govdiva-portal.org For example, the herbicide Fluazifop-butyl and the insecticide Metaflumizone contain trifluoromethylphenyl groups and are highly effective. The presence of two such groups, as in the 2,4-bis(trifluoromethyl)phenyl moiety, is expected to amplify these effects, making it a powerful component for designing new active ingredients with superior performance characteristics.
Conclusion and Future Research Directions
Summary of Current Research Landscape for Methyl 2,4-bis(trifluoromethyl)benzoate
The current research landscape for this compound is characterized by its role as a chemical intermediate rather than a standalone functional molecule. Direct studies on this specific isomer are limited; however, its significance is inferred from the broader context of fluorinated organic compounds. Research activities involving analogous compounds suggest that this compound is primarily valued for its potential conversion into other useful substances.
The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry and materials science, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net The presence of two such groups on a benzoate (B1203000) frame makes this molecule and its derivatives attractive candidates for:
Precursors to Carboxylic Acids: Hydrolysis of the methyl ester yields 2,4-bis(trifluoromethyl)benzoic acid, a ligand used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
Building Blocks for Agrochemicals and Pharmaceuticals: Fluorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. nih.gov The strong electron-withdrawing nature of the -CF3 groups can significantly alter the electronic properties and reactivity of the aromatic ring, making it a useful scaffold for drug design. mdpi.com
Monomers for Specialty Polymers: Fluorinated esters can be used to synthesize polymers with enhanced thermal stability and specific electronic properties for applications in optoelectronics. researchgate.netrsc.org
The research landscape, therefore, is not focused on the direct application of this compound but on leveraging its unique structure for the synthesis of more complex, high-value molecules.
Emerging Synthetic Methodologies and Catalytic Approaches
The synthesis of this compound typically follows traditional esterification protocols, but emerging catalytic methods offer greener and more efficient alternatives.
The conventional approach is the Fischer esterification of 2,4-bis(trifluoromethyl)benzoic acid with methanol (B129727), catalyzed by a strong liquid acid like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). nih.govchemicalbook.com While effective, these methods suffer from drawbacks such as the corrosive nature of the catalyst, difficulty in product separation, and the generation of acidic waste. mdpi.com
Emerging methodologies focus on the use of heterogeneous solid acid catalysts, which are easily recoverable, reusable, and less corrosive. mdpi.com These modern approaches are pivotal for developing more sustainable chemical processes.
| Catalyst Type | Method Description | Advantages | Disadvantages |
| Traditional Liquid Acids | Fischer esterification using concentrated H₂SO₄ or BF₃·MeOH complex in methanol. nih.govrsc.org | Well-established, relatively low-cost reagents. | Corrosive, difficult to separate from product, generates significant waste, long reaction times. mdpi.comrsc.org |
| Solid Acid Catalysts (e.g., Zr/Ti Oxides) | Direct condensation of the carboxylic acid and methanol over a solid acid catalyst, such as a titanium-zirconium mixed oxide. mdpi.com | Reusable, easily separated by filtration, environmentally benign, can operate without auxiliary acids. mdpi.com | May require higher temperatures or longer reaction times than some liquid acids; catalyst deactivation can occur. |
| Metal-Organic Frameworks (MOFs) | Esterification using a MOF, such as UiO-66-NH₂, as a heterogeneous catalyst. rsc.orgrsc.org | High catalytic activity, large surface area, tunable structure, significant reduction in reaction time compared to some traditional methods. rsc.org | Higher initial cost of catalyst, potential for metal leaching under harsh conditions. |
These advanced catalytic systems represent a significant step forward, enabling more efficient and environmentally friendly production of this compound and related esters. mdpi.comrsc.org
Advances in Characterization and Computational Modeling
The structural elucidation of this compound relies on a suite of standard spectroscopic techniques, while computational modeling offers deeper insight into its properties.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the methyl ester and aromatic protons, while ¹³C NMR would identify all unique carbon atoms. Crucially, ¹⁹F NMR spectroscopy is used to confirm the presence and chemical environment of the two distinct trifluoromethyl groups. mdpi.comacs.org
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula C₁₀H₆F₆O₂. rsc.orgmdpi.com
Infrared (IR) Spectroscopy: Identifies functional groups, notably the characteristic C=O stretch of the ester group and C-F bond vibrations. mdpi.com
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and other elements, verifying the compound's purity. researchgate.net
Computational Modeling: Advances in computational chemistry, particularly Density Functional Theory (DFT), allow for the a priori prediction of molecular properties. For molecules like this compound, DFT can be used to:
Calculate Spectroscopic Data: Simulate NMR and IR spectra to aid in the interpretation of experimental data.
Determine Electronic Properties: Map the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict reactivity and electronic behavior. mdpi.comresearchgate.net
The table below summarizes the application of these methods to similar fluorinated aromatic compounds.
| Technique | Information Provided | Relevance to this compound |
| NMR (¹H, ¹³C, ¹⁹F) | Connectivity of atoms, chemical environment of nuclei. | Unambiguous structural confirmation. mdpi.comacs.org |
| Mass Spectrometry | Molecular weight and formula, fragmentation patterns. | Verification of identity and structure. rsc.org |
| DFT Calculations | Optimized geometry, electronic structure (HOMO/LUMO), vibrational frequencies, MEP. | Prediction of reactivity, stability, and spectroscopic properties. mdpi.comresearchgate.net |
Novel Applications in Materials Science and Biomedical Fields
While direct applications of this compound are not documented, its derivatives are valuable in both materials science and as potential leads in biomedical research.
Materials Science: The primary application in this field is through the corresponding carboxylic acid. Fluorinated ligands are used to construct advanced materials with unique properties. For instance, the introduction of -CF₃ groups can:
Tune Electronic Properties: The strong electron-withdrawing nature of -CF₃ groups lowers both the HOMO and LUMO energy levels of materials, which can facilitate electron injection and improve stability against oxidation. researchgate.netrsc.org
Control Solid-State Packing: C-H···F interactions can influence the supramolecular organization of molecules in the solid state, which is critical for charge transport in organic semiconductors. rsc.org
Enhance Stability and Processability: Fluorinated polymers often exhibit high thermal stability and improved moisture resistance, making them suitable for durable organic field-effect transistors (OFETs) and other electronic devices. rsc.org
Biomedical Fields: The incorporation of trifluoromethyl groups is a well-established strategy in drug design. mdpi.combohrium.com The -CF₃ group is often used as a bioisostere for other atoms or groups and can significantly improve a drug candidate's profile by:
Increasing Lipophilicity: Enhancing the ability of a molecule to cross cell membranes. nih.gov
Blocking Metabolic Oxidation: The strength of the C-F bond makes the -CF₃ group highly resistant to metabolic degradation, which can increase the half-life of a drug. nih.gov
Enhancing Binding Affinity: The electronic effects of the -CF₃ group can improve interactions with biological targets like protein receptor pockets. mdpi.com
Therefore, this compound serves as a key starting material for synthesizing novel ligands for functional materials and for creating new molecular scaffolds for evaluation in drug discovery programs.
Interdisciplinary Research Opportunities and Challenges
The future of research involving this compound lies at the intersection of synthetic chemistry, materials science, and computational modeling.
Opportunities:
Integrated Material Design: An interdisciplinary approach could link emerging catalytic syntheses mdpi.comrsc.org directly with materials fabrication. This would create a streamlined "synthesis-to-device" pipeline for developing novel fluorinated polymers or MOFs for applications in electronics or gas storage.
Computational Screening: By combining synthesis with computational modeling, researchers can design and screen libraries of virtual derivatives of this compound for desired properties (e.g., electronic band gaps, binding affinities to therapeutic targets) before committing to laboratory synthesis. researchgate.net
New Bioactive Scaffolds: Medicinal chemists can use the 2,4-bis(trifluoromethyl)phenyl core as a unique scaffold to explore new chemical space. Its specific electronic and steric profile may lead to compounds with novel pharmacological activities compared to more commonly studied isomers.
Challenges:
Lack of Isomer-Specific Research: The most significant challenge is the general lack of research focused specifically on the 2,4-isomer, with more attention given to the 3,5-substituted analogue. Future work must characterize the unique properties imparted by this substitution pattern.
Regioselective Synthesis: Developing cost-effective and highly regioselective methods to synthesize the 2,4-bis(trifluoromethyl)benzoic acid precursor is crucial for making this building block more accessible for broader research.
Understanding Structure-Property Relationships: A fundamental challenge is to systematically study how the placement of the two -CF₃ groups at the 2- and 4-positions influences crystal packing, electronic structure, and biological activity compared to other isomers. This requires a concerted effort involving synthesis, crystallography, and computational analysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2,4-bis(trifluoromethyl)benzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of 2,4-bis(trifluoromethyl)benzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution of 2,4-bis(trifluoromethyl)chlorobenzene (CAS 327-76-4) with a methoxide ion in a polar aprotic solvent (e.g., DMF) may be employed. Reaction temperature (60–80°C) and stoichiometric excess of methanol (3:1) are critical for yields >80% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use and NMR to confirm regiochemistry and purity. Quantitative NMR (referencing certified materials like CRM4601-b) ensures accurate integration of trifluoromethyl groups. High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1720 cm) complement structural validation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXD for phase problem resolution and SHELXL for refinement) is critical. High-resolution data (<1.0 Å) and twin-detection algorithms in SHELXE improve accuracy for compounds with heavy atoms like fluorine. Thermal displacement parameters (ADPs) must be carefully modeled to account for fluorine’s electron density .
Q. How to address contradictions in spectral data when confirming regiochemistry?
- Methodology : Combine NOESY (to probe spatial proximity of substituents) with computational chemistry (DFT-based NMR chemical shift predictions). For example, discrepancies in shifts between 2,4- and 3,5-isomers can be resolved by comparing calculated vs. experimental spectra. X-ray crystallography remains the gold standard for unambiguous confirmation .
Q. What strategies enhance regioselectivity during trifluoromethyl group introduction in benzoate derivatives?
- Methodology : Use directing groups (e.g., ester or nitro) to favor 2,4-substitution. For electrophilic trifluoromethylation, Lewis acids like BF₃·Et₂O can direct substitution. Kinetic control (low temperature, short reaction times) minimizes undesired 3,5-isomer formation. Monitor reaction progress via NMR to optimize conditions .
Q. Can this compound serve as a precursor for heterocyclic compounds?
- Methodology : The ester can be hydrolyzed to the carboxylic acid, which reacts with amidines or thioureas to form trifluoromethylated pyrimidines (e.g., 5,6-bis(trifluoromethyl)pyrimidines). Microwave-assisted cyclization (100–120°C, 30 min) improves efficiency. LC-MS and NMR track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
